The Multifaceted Function of I-CBP112 Hydrochloride: A Technical Guide
The Multifaceted Function of I-CBP112 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-CBP112 modulates gene expression, leading to a range of cellular effects, including impaired self-renewal of cancer cells, induction of cellular differentiation, and sensitization to chemotherapy. This technical guide provides an in-depth overview of the function of I-CBP112 hydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it perturbs.
Core Mechanism of Action
I-CBP112 hydrochloride functions as a competitive inhibitor at the bromodomain of CBP and p300, which are histone acetyltransferases (HATs) crucial for the regulation of gene expression.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is critical for the recruitment of CBP/p300 to specific chromatin regions, leading to histone acetylation and subsequent transcriptional activation.
By occupying the acetyl-lysine binding pocket of the bromodomain, I-CBP112 prevents the "reading" of acetylated histone marks by CBP/p300.[2] This disrupts the normal recruitment and localization of these coactivators at gene promoters and enhancers. Interestingly, while inhibiting the bromodomain's reader function, I-CBP112 has been shown to allosterically enhance the HAT activity of CBP/p300, leading to increased acetylation of specific histone residues, notably H3K18.[3] This dual action—inhibition of bromodomain binding and enhancement of catalytic activity—results in a complex reprogramming of the cellular transcriptome.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of I-CBP112 with its targets and its cellular effects.
Table 1: Binding Affinity and Potency of I-CBP112 Hydrochloride
| Parameter | Target | Value | Assay Method | Reference |
| Kd | CBP Bromodomain | 142 nM | Isothermal Titration Calorimetry | [1] |
| Kd | p300 Bromodomain | 625 nM | Isothermal Titration Calorimetry | [1] |
| IC50 | Acetylated Histone Displacement | 170 nM | Cell-free assay | Not Specified |
| EC50 | p300/CBP-mediated H3K18 Acetylation | ~2 µM | In vitro HAT assay | [1] |
Table 2: Cellular Activity of I-CBP112 Hydrochloride
| Cell Line | Effect | Concentration | Assay | Reference |
| Leukemic Cell Lines (Human and Mouse) | Impaired colony formation | Not Specified | Colony Formation Assay | [1] |
| Leukemic Cell Lines (Human and Mouse) | Induction of cellular differentiation | Not Specified | Differentiation Assay | [1] |
| KG1a (Acute Myeloid Leukemia) | Enhanced H3K18 acetylation | 10 and 20 µM | Western Blot | [3] |
| LNCaP (Prostate Cancer) | Enhanced H3K18 acetylation | 10 and 20 µM | Western Blot | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Repression of ABC transporter genes | Not Specified | Not Specified | [4] |
| A549 (Lung Cancer) | Repression of ABC transporter genes | Not Specified | Not Specified | [4] |
| HepG2 (Liver Cancer) | Repression of ABC transporter genes | Not Specified | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
I-CBP112 Signaling Pathway
The following diagram illustrates the mechanism of action of I-CBP112 on the CBP/p300 signaling pathway, leading to altered gene expression.
Caption: I-CBP112 inhibits the CBP/p300 bromodomain and enhances HAT activity, altering gene expression and cellular fate.
Experimental Workflow: Assessing I-CBP112 Efficacy in Leukemia
The following diagram outlines a typical experimental workflow to evaluate the anti-leukemic properties of I-CBP112 hydrochloride.
Caption: A workflow for evaluating the anti-leukemic effects of I-CBP112, from in vitro assays to in vivo models.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of I-CBP112 for the bromodomains of CBP and p300.
Materials:
-
Purified recombinant human CBP or p300 bromodomain protein
-
I-CBP112 hydrochloride
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO
Protocol:
-
Protein Preparation: Dialyze the purified bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a spectrophotometer (A280).
-
Ligand Preparation: Dissolve I-CBP112 hydrochloride in DMSO to create a high-concentration stock solution. Further dilute the stock solution in the final dialysis buffer to the desired concentration for titration. The final DMSO concentration in the injectant should be matched in the protein solution to minimize heat of dilution effects.
-
ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water.
-
Load the reference cell with the dialysis buffer.
-
Load the sample cell with the bromodomain protein solution (typically 20-50 µM).
-
Load the injection syringe with the I-CBP112 solution (typically 200-500 µM).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine the stoichiometry (n), binding enthalpy (ΔH), and association constant (Ka).
-
Calculate the dissociation constant (Kd) as the reciprocal of Ka.
-
In Vitro Histone Acetyltransferase (HAT) Assay
Objective: To measure the effect of I-CBP112 on the enzymatic activity of CBP/p300.
Materials:
-
Recombinant full-length CBP or p300 enzyme
-
Histone H3 peptide or recombinant histone H3 as substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
I-CBP112 hydrochloride
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a coupled enzymatic assay for CoA-SH detection)
Protocol:
-
Prepare a reaction mixture containing HAT assay buffer, histone substrate, and Acetyl-CoA.
-
Add varying concentrations of I-CBP112 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the CBP or p300 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with sodium carbonate).
-
Quantify the amount of acetylated histone product using the chosen detection method.
-
Plot the enzyme activity as a function of I-CBP112 concentration and fit the data to a suitable dose-response curve to determine the EC50.
Leukemia Cell Colony Formation Assay
Objective: To assess the effect of I-CBP112 on the self-renewal capacity of leukemic cells.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
I-CBP112 hydrochloride
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Sterile petri dishes or multi-well plates
Protocol:
-
Culture leukemia cells to logarithmic growth phase.
-
Treat the cells with various concentrations of I-CBP112 or vehicle control for a specified period (e.g., 24-72 hours).
-
Harvest the cells and perform a viable cell count.
-
Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate the cell-methylcellulose mixture into petri dishes or wells of a multi-well plate.
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as a cluster of >50 cells) in each dish or well using a microscope.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
In Vivo Leukemia Mouse Model
Objective: To evaluate the in vivo efficacy of I-CBP112 in a preclinical model of leukemia.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human leukemia cells (e.g., patient-derived xenograft cells or a cell line engineered with a luciferase reporter)
-
I-CBP112 hydrochloride formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Engraftment: Inject the leukemia cells into the tail vein of the immunocompromised mice.
-
Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging or by monitoring peripheral blood for the presence of human leukemia cells.
-
Treatment: Once the leukemia is established, randomize the mice into treatment and control groups.
-
Administer I-CBP112 or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor burden using bioluminescence imaging.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess the extent of leukemic infiltration.
-
-
Data Analysis: Compare the tumor growth, survival curves, and tissue infiltration between the I-CBP112-treated and control groups to determine the therapeutic efficacy.
Conclusion
I-CBP112 hydrochloride represents a valuable chemical probe for studying the biological roles of the CBP/p300 bromodomains and a potential therapeutic lead for the treatment of diseases characterized by dysregulated CBP/p300 function, such as certain cancers. Its unique mechanism of action, involving both inhibition of bromodomain binding and allosteric activation of HAT activity, underscores the complex regulatory landscape of these crucial transcriptional coactivators. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the function and therapeutic potential of I-CBP112 and similar molecules.
